molecular formula C13H13NOS B12599667 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine CAS No. 646511-24-2

4-[(2-Methoxyphenyl)methylsulfanyl]pyridine

Katalognummer: B12599667
CAS-Nummer: 646511-24-2
Molekulargewicht: 231.32 g/mol
InChI-Schlüssel: JGBNNAJMZNGOBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(2-Methoxyphenyl)methylsulfanyl]pyridine is an organic compound that features a pyridine ring substituted with a methoxyphenylmethylsulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine typically involves the reaction of 4-chloropyridine with 2-methoxybenzyl mercaptan under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction proceeds via nucleophilic substitution, where the mercaptan group displaces the chlorine atom on the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-[(2-Methoxyphenyl)methylsulfanyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-[(2-Methoxyphenyl)methylsulfanyl]pyridine has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of enzyme interactions or receptor binding.

    Industry: Used in the development of materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 4-[(2-Methoxyphenyl)methylsulfanyl]pyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxyphenylmethylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-[(2-Methoxyphenyl)methylsulfanyl]benzene
  • 4-[(2-Methoxyphenyl)methylsulfanyl]thiophene
  • 4-[(2-Methoxyphenyl)methylsulfanyl]furan

Uniqueness

4-[(2-Methoxyphenyl)methylsulfanyl]pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic properties compared to benzene, thiophene, or furan analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts.

Eigenschaften

CAS-Nummer

646511-24-2

Molekularformel

C13H13NOS

Molekulargewicht

231.32 g/mol

IUPAC-Name

4-[(2-methoxyphenyl)methylsulfanyl]pyridine

InChI

InChI=1S/C13H13NOS/c1-15-13-5-3-2-4-11(13)10-16-12-6-8-14-9-7-12/h2-9H,10H2,1H3

InChI-Schlüssel

JGBNNAJMZNGOBP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CSC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.